Cas no 709-24-0 (4'-Fluorovalerophenone)

4'-Fluorovalerophenone structure
4'-Fluorovalerophenone structure
Nome del prodotto:4'-Fluorovalerophenone
Numero CAS:709-24-0
MF:C11H13FO
MW:180.218726873398
MDL:MFCD00017968
CID:568947
PubChem ID:69729

4'-Fluorovalerophenone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(4-Fluorophenyl)pentan-1-one
    • 1-(4-FLUORO-PHENYL)-PENTAN-1-ONE
    • 1-Pentanone,1-(4-fluorophenyl)-
    • 4-FLUOROVALEROPHENONE
    • 1-(4-Fluorophenyl)-1-pentanone
    • 1-Pentanoyl-4-fluorobenzene
    • 4'-fluoro-1-phenyl-1-pentanone
    • 4'-Fluorpentiophenon
    • 4-Fluor-valerophenon
    • p-fluorovalerophenone
    • FT-0618567
    • HBJRRAMFTUDWMQ-UHFFFAOYSA-N
    • SY167683
    • EN300-20828
    • D97498
    • Z104483210
    • EINECS 211-907-8
    • CS-0152393
    • 4-fluorophenyl butyl ketone
    • NSC88288
    • CHEMBL443757
    • MFCD00017968
    • BS-24633
    • SCHEMBL7885389
    • AKOS000120837
    • NCIOpen2_001563
    • NS00042014
    • A866519
    • NSC 88288
    • BDBM50130253
    • 709-24-0
    • 1-Pentanone,2-fluoro-1-phenyl-
    • 4'-Fluorovalerophenone
    • NSC-88288
    • DTXSID60951706
    • AM20040111
    • 1-Pentanone, 1-(4-fluorophenyl)-
    • p-Fluorovalerophenone; 1-(4-Fluorophenyl)-1-pentanone; NSC 88288
    • MDL: MFCD00017968
    • Inchi: InChI=1S/C11H13FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3
    • Chiave InChI: HBJRRAMFTUDWMQ-UHFFFAOYSA-N
    • Sorrisi: CCCCC(=O)C1=CC=C(C=C1)F

Proprietà calcolate

  • Massa esatta: 180.09509
  • Massa monoisotopica: 180.095
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 17.1A^2

Proprietà sperimentali

  • PSA: 17.07
  • LogP: 3.19860

4'-Fluorovalerophenone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-20828-5.0g
1-(4-fluorophenyl)pentan-1-one
709-24-0 95.0%
5.0g
$25.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH140-1g
4'-Fluorovalerophenone
709-24-0 98%
1g
170.0CNY 2021-07-15
TRC
F171710-1g
4'-Fluorovalerophenone
709-24-0
1g
$ 195.00 2023-09-07
Enamine
EN300-20828-0.25g
1-(4-fluorophenyl)pentan-1-one
709-24-0 95.0%
0.25g
$19.0 2025-03-21
TRC
F171710-100mg
4'-Fluorovalerophenone
709-24-0
100mg
$ 52.00 2023-09-07
Alichem
A019108709-5g
1-(4-Fluorophenyl)pentan-1-one
709-24-0 97%
5g
$756.84 2023-09-01
1PlusChem
1P0063BQ-25g
1-(4-Fluorophenyl)pentan-1-one
709-24-0 95%
25g
$83.00 2025-02-21
Enamine
EN300-20828-10g
1-(4-fluorophenyl)pentan-1-one
709-24-0 95%
10g
$40.0 2023-09-16
1PlusChem
1P0063BQ-1g
1-(4-Fluorophenyl)pentan-1-one
709-24-0 98%
1g
$8.00 2025-02-21
A2B Chem LLC
AC83446-500g
4'-Fluorovalerophenone
709-24-0 98%
500g
$749.00 2024-04-19
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:709-24-0)4'-Fluorovalerophenone
A866519
Purezza:99%
Quantità:25g
Prezzo ($):179.0